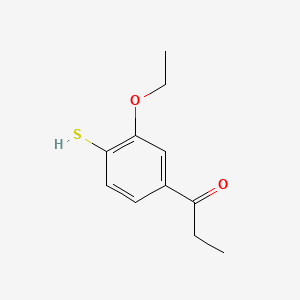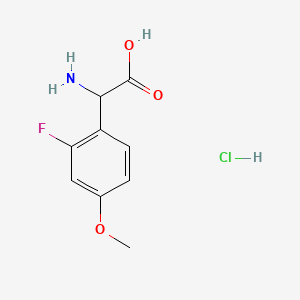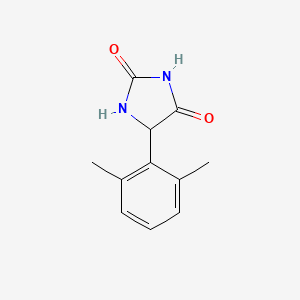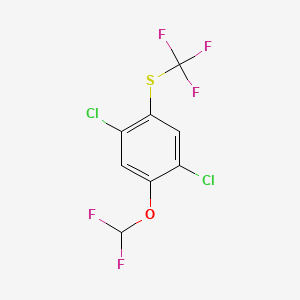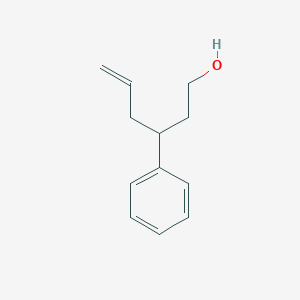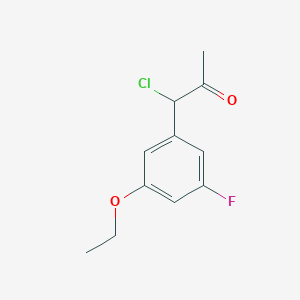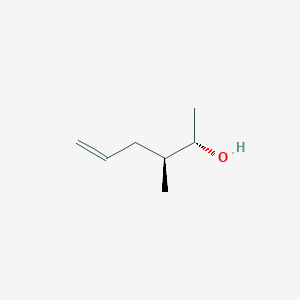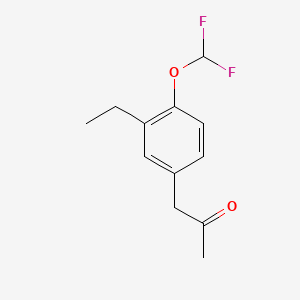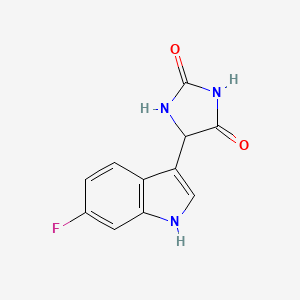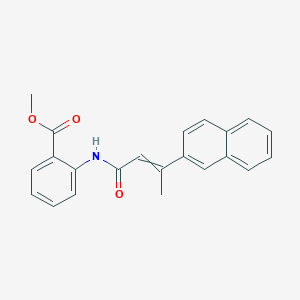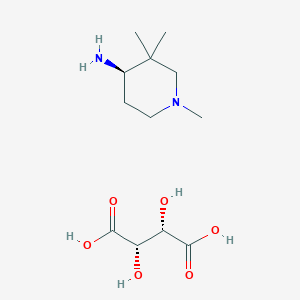
trans-3-((Tert-butoxycarbonyl)amino)oxetane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-3-((Tert-butoxycarbonyl)amino)oxetane-2-carboxylic acid: is a chemical compound with the molecular formula C₉H₁₅NO₅ and a molecular weight of 217.22 g/mol . It is a derivative of oxetane, a four-membered cyclic ether, and contains a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. This compound is primarily used in organic synthesis and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-((Tert-butoxycarbonyl)amino)oxetane-2-carboxylic acid typically involves the following steps:
Formation of the Oxetane Ring: The oxetane ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.
Introduction of the Boc Protecting Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA).
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide (CO₂) under specific conditions.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: H₂O₂, KMnO₄, and other oxidizing agents.
Reduction: LiAlH₄, NaBH₄, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed:
Oxidation: Formation of oxidized derivatives.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of complex molecules.
- Employed in the synthesis of peptides and other biologically active compounds .
Biology:
- Utilized in the study of enzyme mechanisms and protein-ligand interactions.
- Serves as a probe for investigating biological pathways .
Medicine:
- Potential applications in drug discovery and development.
- Used in the synthesis of pharmaceutical intermediates .
Industry:
- Applied in the production of specialty chemicals and materials.
- Used in the development of new catalysts and polymers .
Mechanism of Action
The mechanism of action of trans-3-((Tert-butoxycarbonyl)amino)oxetane-2-carboxylic acid involves its interaction with specific molecular targets. The Boc protecting group provides stability to the amino group, allowing selective reactions to occur at other functional sites. The oxetane ring can undergo ring-opening reactions, leading to the formation of various derivatives. These reactions are often catalyzed by enzymes or chemical catalysts, facilitating the compound’s incorporation into larger molecular structures .
Comparison with Similar Compounds
- trans-3-((Tert-butoxycarbonyl)amino)oxetane-3-carboxylic acid
- cis-3-((Tert-butoxycarbonyl)amino)oxetane-2-carboxylic acid
- trans-3-((Tert-butoxycarbonyl)amino)oxetane-2-methylcarboxylate
Comparison:
- Structural Differences: The position and configuration of functional groups differ among these compounds, leading to variations in their chemical properties and reactivity.
- Reactivity: trans-3-((Tert-butoxycarbonyl)amino)oxetane-2-carboxylic acid exhibits unique reactivity due to the presence of the Boc protecting group and the oxetane ring, making it distinct from other similar compounds .
Properties
Molecular Formula |
C9H15NO5 |
|---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
(2S,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]oxetane-2-carboxylic acid |
InChI |
InChI=1S/C9H15NO5/c1-9(2,3)15-8(13)10-5-4-14-6(5)7(11)12/h5-6H,4H2,1-3H3,(H,10,13)(H,11,12)/t5-,6-/m0/s1 |
InChI Key |
ZAAGFPCWFSEKCQ-WDSKDSINSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CO[C@@H]1C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC1COC1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


